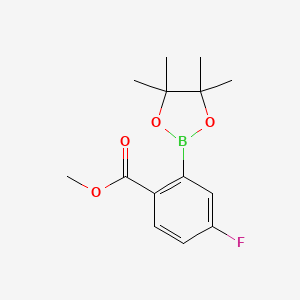

Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Overview

Description

“Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate” is a chemical compound. It is a boric acid ester intermediate with benzene rings . It is often used in the organic synthesis of drugs .

Synthesis Analysis

The compound is obtained by a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis

The molecular structures of the compound are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .Chemical Reactions Analysis

In the organic synthesis of drugs, it is often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Physical And Chemical Properties Analysis

The compound is a white to off-white solid . It has a molecular weight of 294.13 . It is stored in a refrigerator and shipped at room temperature .Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as an intermediate in various organic synthesis processes. It’s particularly useful in Suzuki coupling reactions , which are pivotal for forming carbon-carbon bonds . The presence of the dioxaborolane group makes it a valuable player in cross-coupling reactions to synthesize complex organic molecules.

Drug Development

In the realm of drug development, this ester is utilized for its boric acid moiety. Boric acid compounds are often employed as enzyme inhibitors or ligands in drug design, especially in the development of anticancer drugs . For instance, they can induce apoptosis in cancer cells, offering a pathway for potential treatments.

Crystallography and Structural Analysis

The compound’s crystal structure has been studied using X-ray diffraction, providing insights into its molecular conformation. This information is crucial for understanding its reactivity and stability, which are essential parameters in materials science and pharmaceutical research .

Density Functional Theory (DFT) Studies

DFT calculations are performed to predict the electronic structure and properties of this compound. These studies help in understanding the molecular electrostatic potential and frontier molecular orbitals, which are significant for predicting reactivity and interaction with other molecules .

Boron Neutron Capture Therapy (BNCT)

BNCT is a binary cancer treatment process that relies on the accumulation of boron-containing compounds in tumor cells followed by neutron irradiation. Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate could potentially be used as a precursor for developing agents suitable for BNCT .

Fluorescent Probes

Boric acid compounds, including this methyl ester, can be used to create fluorescent probes. These probes can identify various substances such as hydrogen peroxide, saccharides, and ions, which have applications in biological imaging and diagnostics .

Antimicrobial Agents

Research suggests that boric acid derivatives can act as antimicrobial agents. They can be designed to target specific microbial infections, providing a pathway for new antibiotic drugs .

Polymer Chemistry

In polymer chemistry, the compound can be used to modify polymers or create new polymer structures with specific characteristics. Its role in feedback control drug transport polymers is particularly noteworthy, as it can lead to advancements in targeted drug delivery systems .

Mechanism of Action

Target of Action

This compound is a boronic ester, and boronic esters are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Mode of Action

As a boronic ester, it can participate in borylation reactions with arenes .

Biochemical Pathways

Boronic esters are known to be involved in various organic synthesis reactions, including the formation of carbon-carbon bonds .

Result of Action

Boronic esters, in general, are known to be involved in various organic synthesis reactions .

Action Environment

The action of Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate can be influenced by various environmental factors. For instance, the stability of boronic esters can be affected by factors such as temperature and pH .

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)11-8-9(16)6-7-10(11)12(17)18-5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMVLLXHYRJPOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2-Methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-2,7-naphthyridine-4-carboxylic acid](/img/structure/B1457690.png)